4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol
Description
4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol is a branched-chain amino alcohol featuring a thietane ring (a three-membered sulfur-containing heterocycle) attached via an amino group at the third carbon of a pentanol backbone. The compound’s structure includes two methyl groups at the fourth carbon, enhancing its steric bulk and lipophilicity. The thietane moiety distinguishes it from triazole- or phenyl-substituted analogs, likely influencing solubility, reactivity, and bioactivity .
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
4,4-dimethyl-3-(thietan-3-ylamino)pentan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-10(2,3)9(4-5-12)11-8-6-13-7-8/h8-9,11-12H,4-7H2,1-3H3 |
InChI Key |
POKDHAAKASGEKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCO)NC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol typically involves the reaction of thietan-3-ylamine with 4,4-dimethylpentan-1-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thietan-3-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Tebuconazole (1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol)
- Key Differences: Substituent: Tebuconazole contains a 1,2,4-triazole ring and a 4-chlorophenyl group, whereas the target compound replaces the triazole with a thietan-3-yl amino group. Position: The hydroxyl group in tebuconazole is at C3 (pentan-3-ol), while the target compound has a hydroxyl at C1 (pentan-1-ol).
- Physicochemical Properties: Tebuconazole is crystalline (melting point: 104.7°C), poorly water-soluble, and stable in neutral to slightly acidic conditions . The thietan amino group in the target compound may improve water solubility due to increased polarity, though steric hindrance from the dimethyl groups could offset this .
- Applications : Tebuconazole is a broad-spectrum fungicide and plant growth regulator. The target compound’s bioactivity remains speculative but could diverge due to the thietane’s unique electronic profile .
(S)-4,4-Dimethyl-1-phenylpentan-3-ol
- Key Differences: Substituent: A phenyl group replaces the thietan amino group, and the hydroxyl is at C3.
- Synthesis: Synthesized via asymmetric routes involving chiral catalysts or resolving agents, as noted in LookChem’s reports. The thietan-containing compound may require cyclization strategies (e.g., thiol-halide ring closure) .
- Applications: Primarily used in pharmaceutical intermediates.
(R)-1-Amino-4-methylpentan-3-ol
- Key Differences: Smaller backbone (pentan-3-ol vs. pentan-1-ol) with a methyl branch at C4 and a primary amino group at C1.
- Physicochemical Properties: Lower molecular weight (117.19 g/mol) and higher water solubility due to the primary amino group. The thietan analog’s larger structure may reduce solubility but enhance membrane permeability .
Physicochemical Properties
Biological Activity
4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol is a chemical compound characterized by its unique molecular structure, which includes a thietan ring and an amino group attached to a pentan-1-ol backbone. This structure potentially influences its biological activity, making it a subject of interest in pharmacological research.
- Molecular Formula : C10H21NOS
- Molecular Weight : 203.35 g/mol
The compound's thietan ring contributes to its reactivity and biological properties, offering potential applications in various fields, including medicinal chemistry and organic synthesis .
Biological Activity Overview
The biological activity of 4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol has not been extensively documented; however, its structural characteristics suggest several areas for investigation:
Potential Mechanisms of Action :
- Enzyme Inhibition : The presence of the thietan ring may allow the compound to interact with specific enzymes, potentially acting as an inhibitor.
- Cell Signaling Modulation : The amino group can participate in hydrogen bonding, which might influence cell signaling pathways.
Case Studies
- SHP1 Activation : A study demonstrated that specific derivatives could activate SHP1 with significant anti-tumor effects against leukemia and lung cancer cells. The most potent compounds showed IC50 values ranging from 1.65 to 5.51 μM . This suggests that similar mechanisms might be exploitable in compounds like 4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol.
- Comparison with Related Compounds : The biological activity of structurally similar compounds was evaluated to understand potential effects better. For example, 2-(Thietan-3-yl)ethanol exhibited different properties due to its simpler structure, highlighting the importance of structural features in determining biological activity.
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol | C10H21NOS | Contains thietan ring; potential enzyme interactions |
| 2-(Thietan-3-yl)ethanol | C5H10OS | Simpler structure; lacks dimethyl substitution |
| 4-Methylthioaniline | C7H10N2S | Contains an aniline moiety; different functional groups |
| 2-Aminoethanol | C2H7NO | Simplest amino alcohol; lacks sulfur component |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
